molecular formula C23H26N2O B3788195 (1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B3788195
M. Wt: 346.5 g/mol
InChI Key: BVOAFDUHJVYRTA-FUDKSRODSA-N
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Description

(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[63001,5]undecan-2-one typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The exact mechanism of action of (1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: Unique due to its tricyclic structure and specific substituents.

    Trimethoxyphenylsilane: Similar in terms of having a phenyl group but differs significantly in structure and reactivity.

    Phenyltrimethoxysilane: Another compound with a phenyl group, used in different applications.

Uniqueness

The uniqueness of this compound lies in its tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-22-23-13-7-14-25(23)21(19-10-5-2-6-11-19)16-20(23)17-24(22)15-12-18-8-3-1-4-9-18/h1-6,8-11,20-21H,7,12-17H2/t20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOAFDUHJVYRTA-FUDKSRODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C(CC(N2C1)C4=CC=CC=C4)CN(C3=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23[C@@H](C[C@H](N2C1)C4=CC=CC=C4)CN(C3=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 2
Reactant of Route 2
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 3
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 4
Reactant of Route 4
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 5
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Reactant of Route 6
(1S,5S,7S)-7-phenyl-3-(2-phenylethyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

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